molecular formula C10H13BrO B2370372 1-(Bromomethyl)-4-methoxy-2,3-dimethylbenzene CAS No. 1378873-23-4

1-(Bromomethyl)-4-methoxy-2,3-dimethylbenzene

Cat. No. B2370372
CAS RN: 1378873-23-4
M. Wt: 229.117
InChI Key: DCOSMTBHWOZAQP-UHFFFAOYSA-N
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Description

Compounds like “1-(Bromomethyl)-4-methoxy-2,3-dimethylbenzene” belong to the class of organic compounds known as aromatic hydrocarbons. They are characterized by a benzene ring structure carrying different functional groups .


Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution reactions, where a hydrogen atom in the benzene ring is replaced by another atom or group of atoms .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific functional groups attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. These properties include molecular weight, solubility, melting point, boiling point, and others .

Scientific Research Applications

Regioselective Bromination and Derivative Synthesis

  • Synthesis of Sulfur-Containing Quinone Derivatives : The bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to the production of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, which was further utilized to create new sulfur-containing quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).

Molecular Structure and Interactions

  • Investigation of Intermolecular Interactions : A study of 1-(Dibromomethyl)-4-methoxy-2-methylbenzene revealed interesting geometries suggestive of weak intermolecular O→Br charge-transfer interactions, highlighting its potential in studying molecular interactions (Liu, Kilner, Thornton-Pett, & Halcrow, 2001).

Polymer and Material Science

  • Synthesis of Modified Polymers for Electronics : 1,4-Bis(bromomethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene, a derivative of the compound , was compared as a monomer for producing polymers used in electronic devices. The bis(bromomethyl) monomer yielded higher molecular weights and narrower polydispersities in polymers than its bis(chloromethyl) counterpart (Sanford, Perkins, Tang, Kubasiak, Reeves, & Paulisse, 1999).

Photovoltaic Applications

  • Improving Solar Cell Efficiency : The addition product of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) with 3,4-bis(bromomethyl) methoxybenzene demonstrated significantly higher efficiency in polymer solar cells (PSCs), suggesting its utility in enhancing photovoltaic performance (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).

Chemical Synthesis and Reactions

  • Synthesis of Fluorobenzene Derivatives : Radical bromination of related compounds was employed to synthesize 1,2-bis(bromomethyl)-4-fluorobenzene, demonstrating the compound's relevance in producing fluorobenzene derivatives and exploring reaction conditions (Guo Zhi-an, 2009).

Mechanism of Action

The mechanism of action of such compounds can vary widely and depends on their specific chemical structure and the context in which they are used .

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific structure and properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and precautions for use .

properties

IUPAC Name

1-(bromomethyl)-4-methoxy-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOSMTBHWOZAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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